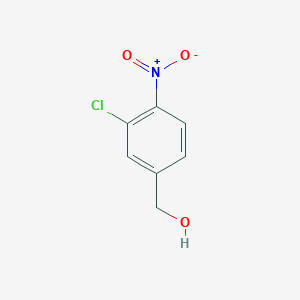
(3-Chloro-4-nitrophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Chloro-4-nitrophenyl)methanol” is a chemical compound with the molecular formula C7H6ClNO3 . It is used in various chemical reactions and has several applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of “(3-Chloro-4-nitrophenyl)methanol” is complex and involves several atoms including carbon, hydrogen, chlorine, nitrogen, and oxygen . Further analysis of the molecular structure would require more specific information .Physical And Chemical Properties Analysis
“(3-Chloro-4-nitrophenyl)methanol” has a molecular weight of 187.58 . It is a powder at room temperature . More specific physical and chemical properties would require additional information .Aplicaciones Científicas De Investigación
Methanol as an Alternative Fuel
Methanol, a key component related to (3-Chloro-4-nitrophenyl)methanol in terms of chemical relevance, has been extensively studied for its application as an alternative fuel for internal combustion engines. It is considered suitable for spark ignition engines due to its properties, which require fewer modifications compared to compression ignition engines. Methanol offers cleaner burning and more efficient energy conversion but raises concerns regarding emissions of aldehydes. The research emphasizes the need for further development in methanol fuel utilization for transportation, highlighting both technical and ecological considerations Kowalewicz, 1993.
Hydrogen Production from Methanol
Another application involves the production of hydrogen from methanol, where methanol serves as a liquid hydrogen carrier facilitating high-purity hydrogen production. This area has seen advancements in catalyst development and reactor technology, focusing on copper-based catalysts for their high activity and selectivity towards CO2. The review also discusses various reactor designs, including membrane reactors and Swiss-roll reactors, to enhance hydrogen production efficiency García et al., 2021.
Atmospheric Chemistry of Nitrophenols
The atmospheric chemistry of nitrophenols, closely related to the nitrated derivatives like (3-Chloro-4-nitrophenyl)methanol, has been reviewed to understand their occurrence, sources, and sinks in the environment. These compounds are formed through direct emissions from combustion processes and secondary formations in the atmosphere, involving complex interactions with atmospheric constituents. This research outlines the importance of further studies to clarify the atmospheric behaviors and impacts of nitrophenols, suggesting a significant overlap with the environmental relevance of (3-Chloro-4-nitrophenyl)methanol Harrison et al., 2005.
Methanol in Environmental and Analytical Applications
Methanol's role in environmental and analytical applications, such as serving as a marker for assessing conditions in power transformers or in the identification of nitrosodimethylamine precursors, underscores its versatility in scientific research. These studies highlight methanol's utility in monitoring and analytical frameworks, potentially extending to compounds like (3-Chloro-4-nitrophenyl)methanol in specific contexts Jalbert et al., 2019; Hanigan et al., 2016.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-chloro-4-nitrophenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-3,10H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVGZPXKLAORCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-nitrophenyl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B183467.png)
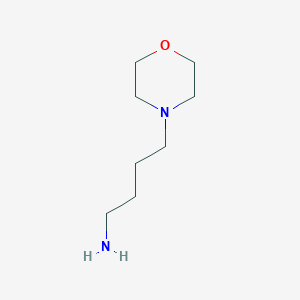
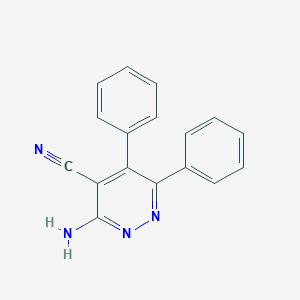

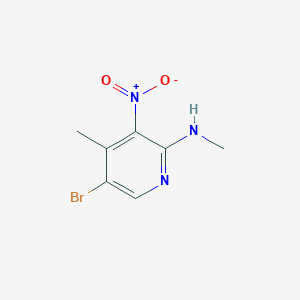

![3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B183480.png)
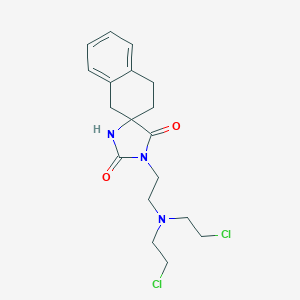
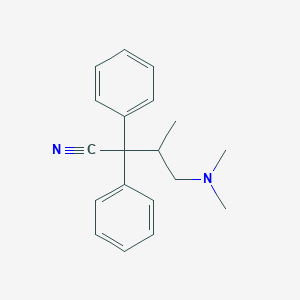
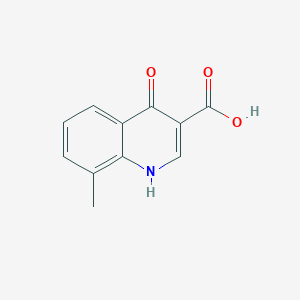

![3-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B183488.png)
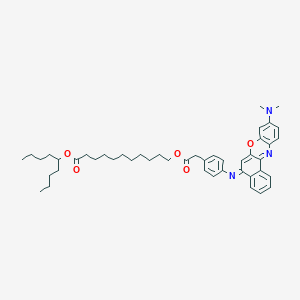
![3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183491.png)